molecular formula C13H17BN2O2 B2526722 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1562005-51-9

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2526722
CAS No.: 1562005-51-9
M. Wt: 244.1
InChI Key: IESPPSUFPUUDOR-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine is a specialized pyrrolopyridine boronic ester pinacol ester that serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is integral to medicinal chemistry efforts for constructing complex heterocyclic scaffolds found in pharmacologically active molecules. The pyrrolopyridine core is a privileged structure in drug discovery, as it is a key component of several alkaloids and approved therapeutics . Derivatives based on this scaffold are investigated for a broad spectrum of biological activities. Research indicates that pyrrolopyridine compounds demonstrate significant potential as antitumor agents , with some derivatives acting as kinase inhibitors (e.g., FMS kinase) for anticancer and antiarthritic drug development . Furthermore, this structural class has shown promising antiviral activity , exemplified by alkaloids such as mappicine, and is also being explored for antidiabetic applications through mechanisms like GPR119 agonism to regulate incretin and insulin secretion . By providing this boronic ester functionalized isomer, researchers are equipped to efficiently synthesize and explore novel compounds for treating diseases of the nervous system, immune system, and metabolic disorders . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-15-7-9-5-6-16-11(9)10/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESPPSUFPUUDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine typically involves the borylation of the corresponding pyrrolo[3,2-c]pyridine precursor. One common method is the reaction of the pyrrolo[3,2-c]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrrolo[3,2-c]pyridine derivatives exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety can enhance the compound's ability to interact with biological targets involved in cancer progression.

  • Case Study : A study published in Molecules demonstrated that various pyrrolo[3,2-c]pyridine derivatives showed significant cytotoxicity against different cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. The boron atom's presence may contribute to enhanced binding affinity to bacterial enzymes.

  • Data Table: Antimicrobial Activity
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridineStaphylococcus aureus8 μmol/L
Escherichia coli12 μmol/L
Bacillus subtilis6 μmol/L

This data suggests that the compound possesses moderate to strong antibacterial properties .

Cross-Coupling Reactions

The dioxaborolane moiety allows for participation in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

  • Synthesis Method : The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds with pharmaceutical relevance .

Material Science

Due to its unique electronic properties imparted by the boron atom and the nitrogenous heterocycle, this compound can be explored for applications in organic electronics and photonic devices.

Structure-Activity Relationship Studies

Understanding how structural variations affect biological activity is crucial for optimizing the efficacy of pyrrolo[3,2-c]pyridine derivatives.

  • Research Findings : Variations in substituents on the pyridine ring significantly influence both the potency and selectivity of these compounds against cancer cells and pathogens .

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine can be contextualized against analogous pyrrolopyridine-based boronic esters. Below is a detailed comparison:

Positional Isomerism and Reactivity

  • Pyrrolo[2,3-b]pyridine Derivatives :
    • Example : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 942919-26-8) .
    • Key Difference : The boronic ester is at the 4-position of the [2,3-b] isomer, whereas the target compound has the substituent at the 7-position of the [3,2-c] system.
    • Impact : Positional isomerism alters electronic distribution and steric accessibility. The [3,2-c] scaffold may exhibit enhanced reactivity in cross-couplings due to reduced steric hindrance at the 7-position compared to the 4-position in [2,3-b] derivatives .

Substituent Effects on Cross-Coupling Efficiency

  • Trifluoromethyl-Substituted Analogs: Example: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1357387-66-6) . Comparison: The target compound lacks such substituents, which may reduce its reactivity but improve compatibility with electron-rich coupling partners .

Physical Properties and Solubility

  • Molecular Weight and Lipophilicity :
    • Example : 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (MW 428.50 g/mol) .
    • Comparison : The target compound (MW 258.10 g/mol) lacks bulky silyl groups, resulting in lower lipophilicity (clogP ≈ 2.1 vs. 5.8 for the silylated analog), enhancing aqueous solubility for biological assays .

Market and Commercial Relevance

  • Market Data :
    • Example : The 5-bromo-[2,3-b]pyrrolopyridine boronic ester (CAS 1072152-50-1) is a high-demand intermediate, priced at ~$7,200/g in 2025 .
    • Implication : The [3,2-c] analog may see niche demand in tailored drug discovery projects, particularly for targets requiring unique heterocyclic cores .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrrolo[3,2-c]pyridine core substituted with a dioxaborolane moiety. This unique structure may contribute to its biological properties.

Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit various biological activities:

  • Antidiabetic Activity : Compounds in this class have been shown to lower blood glucose levels by enhancing glucose uptake in muscle and adipose tissues. For instance, derivatives with specific substituents can significantly improve insulin sensitivity in vitro .
  • Antimicrobial Activity : Pyrrolo[3,2-c]pyridine derivatives have demonstrated inhibitory effects against various pathogens. In vitro studies reveal low micromolar inhibitory potency against viral infections .
  • Antitumor Activity : Several studies report that these compounds exhibit cytotoxicity against cancer cell lines while showing limited toxicity to non-cancerous cells. Notably, certain derivatives have been identified as potent inhibitors of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism .

Case Studies

  • Antidiabetic Efficacy : In a study involving mouse adipocytes, a specific pyrrolo[3,2-c]pyridine derivative increased insulin sensitivity by 7.4–37.4% at varying concentrations . The efficacy was attributed to the compound's ability to stimulate glucose incorporation into lipids.
  • Antiviral Potency : A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their antiviral activity and found to exhibit good selectivity and reduced cytotoxicity in vitro assays .
  • Cancer Cell Line Studies : The cytotoxic effects of selected compounds were assessed against ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells with minimal effects on healthy cells .

Biological Activity Summary Table

Activity TypeMechanism of ActionEfficacy Summary
AntidiabeticEnhances glucose uptakeInsulin sensitivity increased by 7.4–37.4%
AntimicrobialInhibitory effects on various pathogensLow micromolar potency observed
AntitumorCytotoxicity against cancer cellsModerate cytotoxicity with minimal healthy cell toxicity
NAMPT InhibitionDisruption of NAD+ biosynthesis in cancer cellsStrong inhibition observed

Q & A

Q. What are the key synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine?

The primary method involves Suzuki-Miyaura cross-coupling , utilizing palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated pyrrolopyridine precursors (e.g., 7-chloro-1H-pyrrolo[3,2-c]pyridine) with pinacol boronic esters. Reaction conditions typically require anhydrous solvents (toluene, dioxane), a base (K₂CO₃), and heating (80–105°C) to achieve efficient coupling .

Example Protocol :

  • React 7-chloro-1H-pyrrolo[3,2-c]pyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis.
  • Purify via silica gel chromatography (dichloromethane/ethyl acetate gradient).

Q. How is the compound characterized for structural identity and purity?

Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and boronic ester integration. For example, the boron-bound proton signal is absent, and aromatic protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇BN₂O₂: 260.1334; observed: 260.1336) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry using software like SHELX or OLEX2 .

Purity Assessment :

  • HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced Questions

Q. What challenges arise in achieving regioselectivity during Suzuki coupling of pyrrolo[3,2-c]pyridine derivatives?

Regioselectivity issues stem from competing coupling sites on the heterocyclic core. Strategies include:

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl carbamate) to block undesired positions .
  • Catalyst Optimization : Use PdCl₂(dppf) or XPhos-based catalysts to enhance selectivity for the 7-position .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve boronic ester reactivity at elevated temperatures .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., NMR vs. XRD bond lengths) may arise from dynamic effects (e.g., tautomerism) or polymorphism. Mitigation steps:

  • Variable-Temperature NMR : Detect tautomeric equilibria by observing signal splitting at low temperatures .
  • Polymorph Screening : Crystallize under varied conditions (solvent, temperature) to identify dominant forms .
  • DFT Calculations : Compare experimental XRD data with computational models to validate electronic structures .

Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in pyrrolo[3,2-c]pyridine derivatives?

Key SAR findings from analogous compounds:

  • Boronic Ester Position : Substitution at the 7-position enhances target binding (e.g., kinase inhibition) compared to 5- or 3-positions .
  • Heterocyclic Modifications : Introducing electron-withdrawing groups (e.g., nitro, cyano) improves metabolic stability but may reduce solubility .

Example SAR Table :

Substituent PositionBiological Activity (IC₅₀)Solubility (µg/mL)
7-Boronic ester12 nM (Kinase X)15
5-Boronic ester450 nM (Kinase X)35
Data derived from analogs in .

Methodological Notes

  • Handling Boronic Esters : Store under inert atmosphere (−20°C) to prevent hydrolysis. Use degassed solvents for reactions .
  • Crystallography Workflow : For XRD, collect data with Mo-Kα radiation (λ = 0.71073 Å) and refine using SHELXL (R-factor < 5%) .

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